![molecular formula C8H15ClN2S B1421550 (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride CAS No. 1255717-41-9](/img/structure/B1421550.png)
(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride
Overview
Description
“(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H15ClN2S . It has an average mass of 206.736 Da and a monoisotopic mass of 206.064453 Da .
Molecular Structure Analysis
The molecular structure of “(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride” consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride” has physical and chemical properties typical of organic compounds. It has a molecular weight of 206.74 g/mol.Scientific Research Applications
Antimicrobial Activities
A study conducted by Thomas, Adhikari, and Shetty (2010) on quinoline derivatives, which include a structure related to (4-Methyl-2-propylthiazol-5-yl)methanamine, demonstrated significant in vitro antibacterial and antifungal activities against pathogenic strains. These findings highlight the potential of such compounds in the development of new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Synthesis and Structural Studies
Research by Younas, Abdelilah, and Anouar (2014) involved the synthesis of a compound structurally similar to (4-Methyl-2-propylthiazol-5-yl)methanamine. The study provided insights into the synthetic routes and structural characterization of such compounds, which is crucial for the development of novel therapeutics (Younas, Abdelilah, & Anouar, 2014).
Potential in Anticancer Research
Panathur et al. (2013) synthesized a library of compounds, including derivatives similar to (4-Methyl-2-propylthiazol-5-yl)methanamine, and evaluated their cytotoxic activities against human cancer cell lines. The study provides a basis for further exploration of these compounds as potential anticancer agents (Panathur et al., 2013).
Photocytotoxicity in Cancer Therapy
Basu, Pant, Khan, Hussain, Kondaiah, and Chakravarty (2014) developed iron(III) complexes incorporating a structure related to (4-Methyl-2-propylthiazol-5-yl)methanamine. These complexes showed remarkable photocytotoxicity in red light to various cancer cell lines, suggesting their potential use in photodynamic therapy (Basu et al., 2014).
Safety and Hazards
properties
IUPAC Name |
(4-methyl-2-propyl-1,3-thiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.ClH/c1-3-4-8-10-6(2)7(5-9)11-8;/h3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTKKOBPUFDVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1255717-41-9 | |
Record name | 5-Thiazolemethanamine, 4-methyl-2-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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